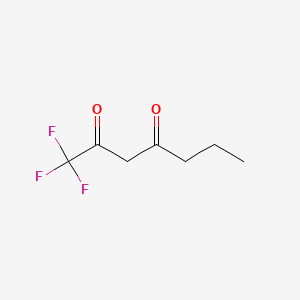

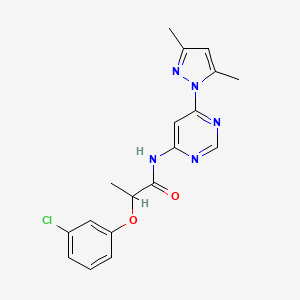

![molecular formula C21H16F3N3O B2634277 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339026-84-5](/img/structure/B2634277.png)

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of imidazopyridine . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been used in the development of various therapeutic agents . They have the ability to influence many cellular pathways necessary for the proper functioning of cells .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the reaction of amines with α-bromo ketones . A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is characterized by the presence of an imidazopyridine core, a trifluoromethyl group, and a benzyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Spectral Characteristics

The spectral characteristics of related imidazo[4,5-b]pyridine compounds, such as N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, have been investigated to understand the mechanism of protic solvent-induced dual fluorescence. These studies help in understanding the importance of hydrogen bonding of protic solvents with the pyridyl nitrogen in the dual emission process of similar compounds. The emission characteristics in water are also influenced by the pH of the solution due to deprotonation of the imidazole group, providing insights into the chemical behavior of similar compounds under different conditions (Mishra et al., 2013).

Synthetic Chemistry and Compound Formation

Research has shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding 1H-pyrazole-3-carboxamide through a reaction with 2,3-diaminopyridine, yielding different products like the 3H-imidazo[4,5-b] pyridine derivative. This indicates the versatility and reactivity of such compounds in synthetic chemistry, providing a foundation for further chemical manipulations and synthesis of novel compounds (Yıldırım et al., 2005).

Microwave-Assisted Synthesis

The compound 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine has been synthesized from pyridine-2,4,6-tricarboxylic acid and 3,4-diaminopyridine under microwave irradiation. The use of polyphosphoric acid as a catalyst and solvent indicates the potential of microwave-assisted synthesis in creating complex organic compounds efficiently (Chen Zi-yun, 2008).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O/c1-14-7-9-16(10-8-14)20-26-19-18(6-3-11-25-19)27(20)28-13-15-4-2-5-17(12-15)21(22,23)24/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTICIQJNBRSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2634194.png)

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)